Nullscript

Descripción general

Descripción

Nullscript es un compuesto químico conocido como un control negativo para el inhibidor de la desacetilasa de histonas, la scriptaid. Los inhibidores de la desacetilasa de histonas se han utilizado en psiquiatría y neurología como estabilizadores del estado de ánimo y antiepilépticos, como el ácido valproico. Recientemente, los inhibidores de la desacetilasa de histonas se están estudiando como tratamientos potenciales para enfermedades neurodegenerativas y cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nullscript se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de benzoisoquinolina. La ruta sintética normalmente involucra los siguientes pasos:

- Formación del núcleo de benzoisoquinolina.

- Introducción del grupo hidroxilo.

- Adición de la cadena lateral butanamida.

Métodos de producción industrial: La producción industrial de this compound involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

- Homogeneización a alta presión.

- Ultrasonido.

- Métodos de temperatura de inversión de fase .

Análisis De Reacciones Químicas

Tipos de reacciones: Nullscript experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition in Cancer Research

Nullscript was identified as a compound that does not exhibit HDAC inhibitory activity, serving as a control in experiments involving other HDAC inhibitors like Scriptaid. In studies focused on myocardial ischemia, this compound was used to compare the effects of active HDAC inhibitors on gene expression under normoxic and hypoxic conditions. The results indicated that while Scriptaid significantly influenced gene expression, this compound did not induce similar effects, confirming its role as an inactive control .

Case Study: Myocardial Ischemia

- Objective: To assess the role of HDAC inhibitors in cardiac myocyte response to hypoxia.

- Methodology: Neonatal mouse cardiac myocytes were treated with either Scriptaid or this compound.

- Findings: Scriptaid treatment resulted in significant changes in gene expression, while this compound showed no such effects, reinforcing its utility as a control compound in HDAC-related studies.

Antiparasitic Activity Against Cryptosporidium and Toxoplasma

Recent investigations have highlighted this compound's potential in inhibiting the growth of Cryptosporidium parvum and Toxoplasma gondii, two parasites responsible for severe diseases worldwide. Unlike traditional treatments, this compound exhibited lower toxicity to host cells, making it a promising candidate for further development.

Case Study: Inhibition of Parasite Growth

- Objective: To evaluate the efficacy of this compound against C. parvum and T. gondii.

- Methodology: In vitro assays were conducted using HCT-8 cells infected with C. parvum, followed by treatment with varying concentrations of this compound.

- Results:

Summary of Findings

The following table summarizes key findings from studies involving this compound:

Mecanismo De Acción

Nullscript ejerce sus efectos inhibiendo la actividad de las desacetilasas de histonas. Esta inhibición lleva a cambios en la expresión génica y los procesos celulares. Los objetivos moleculares de this compound incluyen proteínas de histonas y otras proteínas reguladoras involucradas en la transcripción genética. Las vías afectadas por this compound incluyen aquellas relacionadas con la regulación del ciclo celular, la apoptosis y la reparación del ADN .

Compuestos similares:

Scriptaid: Un inhibidor de la desacetilasa de histonas con una estructura similar pero activo en la facilitación transcripcional.

Ácido valproico: Otro inhibidor de la desacetilasa de histonas utilizado como estabilizador del estado de ánimo y antiepiléptico.

Singularidad de this compound: this compound es único en el sentido de que sirve como un control negativo para la scriptaid, careciendo de los efectos inhibitorios de la desacetilasa de histonas. Esto lo hace valioso en la investigación para distinguir los efectos específicos de la inhibición de la desacetilasa de histonas .

Comparación Con Compuestos Similares

Scriptaid: A histone deacetylase inhibitor with similar structure but active in transcriptional facilitation.

Valproic Acid: Another histone deacetylase inhibitor used as a mood stabilizer and anti-epileptic.

Uniqueness of Nullscript: this compound is unique in that it serves as a negative control for scriptaid, lacking the histone deacetylase inhibitory effects. This makes it valuable in research for distinguishing the specific effects of histone deacetylase inhibition .

Actividad Biológica

Nullscript is a compound with notable biological activity, particularly in inhibiting the growth of certain protozoan parasites, specifically Cryptosporidium parvum and Toxoplasma gondii. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of this compound

This compound is an analog of scriptaid, a known histone deacetylase (HDAC) inhibitor. While scriptaid has demonstrated significant HDAC inhibitory activity, this compound was identified in studies as having a distinct profile that allows it to inhibit parasite growth without the same level of toxicity to host cells. This characteristic makes it a candidate for further investigation in therapeutic applications against parasitic infections.

The primary mechanism through which this compound exerts its effects is through the inhibition of HDACs, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound alters the epigenetic landscape of the parasites, leading to reduced growth and replication rates.

Efficacy Against Parasites

Recent studies have provided compelling evidence for the efficacy of this compound against C. parvum and T. gondii. In vitro assays and in vivo models have demonstrated significant reductions in parasite viability and replication.

In Vitro Studies

In vitro studies involved treating infected host cells with varying concentrations of this compound. The results indicated:

- Effective Concentrations : The effective concentration (EC50) for T. gondii was determined through beta-galactosidase assays, showing that this compound significantly reduced parasite numbers at concentrations as low as 12.5 μM.

- Host Cell Toxicity : Importantly, the IC50 value for host cells was much higher than that for the parasites, indicating a favorable safety profile for potential therapeutic use .

In Vivo Studies

In vivo experiments conducted on SCID mice infected with C. parvum revealed:

- Oocyst Excretion Reduction : Mice treated with this compound exhibited a significant decrease in oocyst excretion compared to untreated controls, suggesting effective clearance of the parasite from the host .

- Safety Profile : The treatment did not result in observable toxicity to the host animals, reinforcing its potential as a therapeutic agent.

Data Summary

The following table summarizes key findings from research on this compound's biological activity:

| Parameter | This compound | Control (Scriptaid) |

|---|---|---|

| EC50 for T. gondii | 12.5 μM | Not effective |

| IC50 for Host Cells | >100 μM | N/A |

| Oocyst Excretion Reduction | Significant | N/A |

| Toxicity to Host Cells | Low | Moderate |

Case Studies

-

Case Study 1: SCID Mice Model

- Objective : Evaluate the efficacy of this compound against C. parvum.

- Method : Mice were treated with this compound post-infection.

- Outcome : Significant reduction in oocyst counts was observed after treatment.

-

Case Study 2: Human Cell Lines

- Objective : Assess cytotoxicity and anti-parasitic effects on human fibroblast cell lines.

- Method : Cells were infected with T. gondii and treated with varying concentrations of this compound.

- Outcome : Effective reduction in parasite load without significant cytotoxicity to human cells.

Propiedades

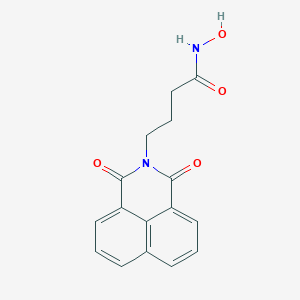

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPSCCPAXYTNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nullscript's role in studying 15-hydroxyprostaglandin dehydrogenase (15-PGDH) gene expression?

A1: this compound serves as a negative control in experiments investigating the effects of histone deacetylase (HDAC) inhibitors on 15-PGDH expression. Specifically, it is a structural analog of the HDAC inhibitor Scriptaid but lacks Scriptaid's inhibitory activity. [] Researchers use this compound to confirm that the observed effects on 15-PGDH expression are specifically due to HDAC inhibition by Scriptaid and not due to off-target effects or general structural features shared with this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.